(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472669
InChI: InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2/t10-/m0/s1
SMILES:
Molecular Formula: C11H11F4N
Molecular Weight: 233.20 g/mol

(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17472669

Molecular Formula: C11H11F4N

Molecular Weight: 233.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H11F4N
Molecular Weight 233.20 g/mol
IUPAC Name (1S)-5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2/t10-/m0/s1
Standard InChI Key TUNYVWDYZXKJFO-JTQLQIEISA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N
Canonical SMILES C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N

Introduction

Chemical Identity and Structural Features

Core Structure and Substitution Pattern

The compound features a partially saturated naphthalene backbone (1,2,3,4-tetrahydronaphthalene) with two key substituents:

  • A fluoro group at the 5-position.

  • A trifluoromethyl (-CF₃) group at the 7-position.
    The amine group at the 1-position adopts the (S)-configuration, conferring chirality to the molecule .

Molecular Formula and Weight

  • Formula: C₁₁H₁₁F₄N

  • Molecular weight: 233.20 g/mol .
    This aligns with analogs such as (S)-6-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (PubChem CID: 131374589), differing only in substituent positions .

Stereochemical Considerations

The (S)-configuration at the 1-position amine is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct splitting patterns for cis vs. trans isomers, aiding in stereochemical assignment .

Synthetic Routes and Methodological Insights

Friedel-Crafts Cycli-Acylalkylation

  • Step 1: Styrene or vinyl cycloalkane precursors undergo cascade cyclization with trifluoroacetyl phenylacetyl anhydride to form tetralone intermediates .

  • Step 2: Sodium borohydride reduction yields cis-tetralols, with stereospecificity confirmed via ¹H NMR (e.g., C(4) proton splitting patterns) .

Functionalization at Positions 5 and 7

  • Fluorination: Electrophilic aromatic substitution (EAS) using fluorine gas or Selectfluor® at the 5-position.

  • Trifluoromethylation: Radical or transition-metal-catalyzed introduction of -CF₃ at the 7-position, as seen in anti-inflammatory tetrahydronaphthalene derivatives .

Enantiomeric Resolution

Chiral resolution techniques, such as HPLC with chiral stationary phases or enzymatic kinetic resolution, are employed to isolate the (S)-enantiomer .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in dimethyl sulfoxide (DMSO) at 10 mM concentrations .

  • Storage: Stable at room temperature (RT) for 1 month or at -20°C for 6 months .

Table 1: Stock Solution Preparation

Concentration (mM)Volume per 1 mg (mL)Volume per 5 mg (mL)Volume per 10 mg (mL)
16.05330.26560.530
51.2116.05312.106
100.6053.0276.053

Data extrapolated from analogous tetralin amines .

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